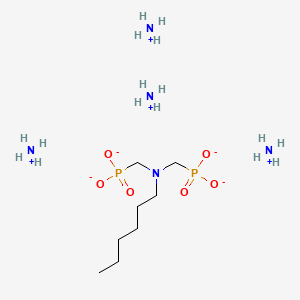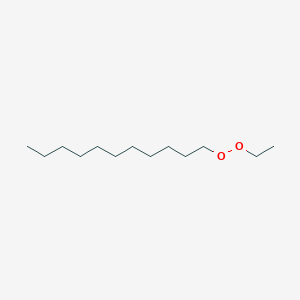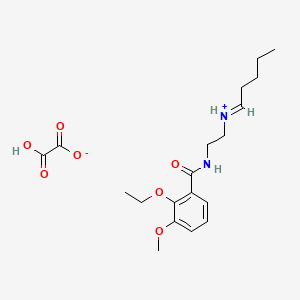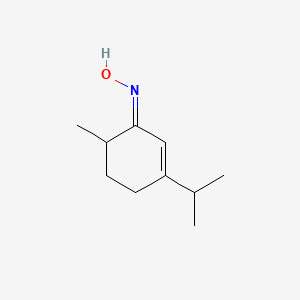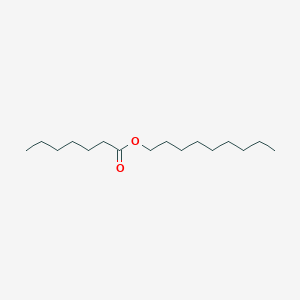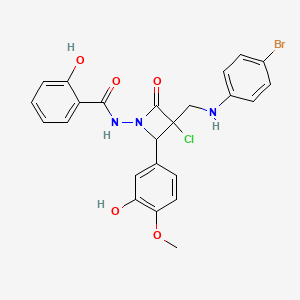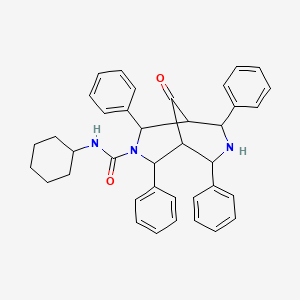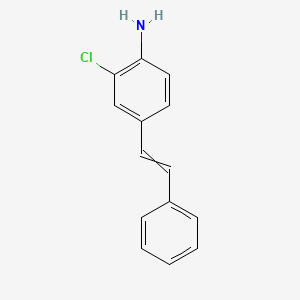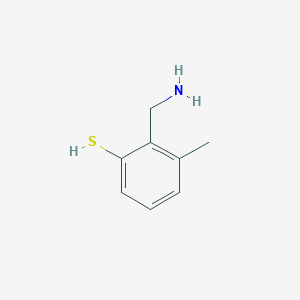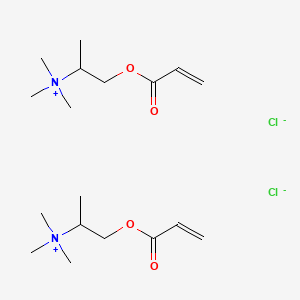
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. For Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)-, the hydroxyamino group can be introduced through a series of steps involving protection and deprotection strategies to ensure the selective functionalization of the indole core.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro indole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
科学研究应用
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The indole core can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of Indole, 3-(2-(hydroxyamino)propyl)-, hydrochloride, (±)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
94033-11-1 |
|---|---|
分子式 |
C11H15ClN2O |
分子量 |
226.70 g/mol |
IUPAC 名称 |
hydroxy-[1-(1H-indol-3-yl)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(13-14)6-9-7-12-11-5-3-2-4-10(9)11;/h2-5,7-8,12-14H,6H2,1H3;1H |
InChI 键 |
JFCUOBHVXXNDTK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CNC2=CC=CC=C21)[NH2+]O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


